Cyphenothrin
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Overview
Description
Cyphenothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in public health and agricultural settings to control a variety of pests. The compound is a stereoisomer of this compound, specifically the (1R)-trans isomer, which exhibits higher biological activity compared to other isomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyphenothrin involves the esterification of 3-phenoxybenzyl alcohol with (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. The final product is purified through distillation or recrystallization to obtain the desired isomer in high purity .
Chemical Reactions Analysis
Types of Reactions: Cyphenothrin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.
Substitution: The phenoxy group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Cyphenothrin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stereochemistry of pyrethroid insecticides.
Biology: The compound is used in studies investigating the effects of insecticides on various insect species and their resistance mechanisms.
Medicine: Research on this compound includes its potential effects on human health and its role in vector control to prevent diseases such as malaria and dengue.
Industry: It is used in the development of new insecticidal formulations and products for pest control.
Mechanism of Action
Cyphenothrin exerts its insecticidal effects by targeting the sodium channels in the nervous system of insects. It acts as a sodium channel modulator, causing prolonged opening of the channels, which leads to hyperexcitation, paralysis, and eventual death of the insect. The compound specifically binds to the voltage-gated sodium channels, disrupting the normal function of the nervous system .
Comparison with Similar Compounds
Permethrin: Another widely used pyrethroid insecticide with a similar mode of action but different stereochemistry.
Deltamethrin: Known for its high potency and effectiveness against a broad range of pests.
Cyfluthrin: A pyrethroid with a similar chemical structure but different substituents on the phenoxy ring.
Uniqueness: Cyphenothrin is unique due to its specific stereochemistry, which confers higher biological activity compared to other isomers. This makes it particularly effective in pest control applications where high potency is required .
Properties
Molecular Formula |
C24H25NO3 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3/t20-,21?,22+/m1/s1 |
InChI Key |
FJDPATXIBIBRIM-QFMSAKRMSA-N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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